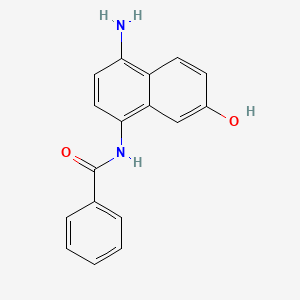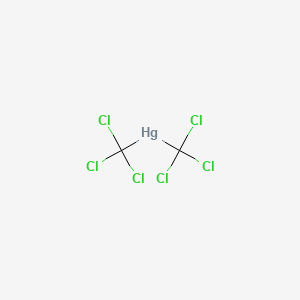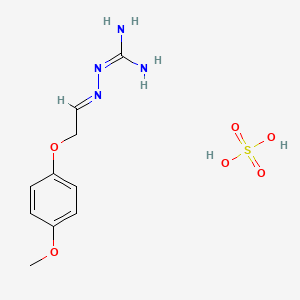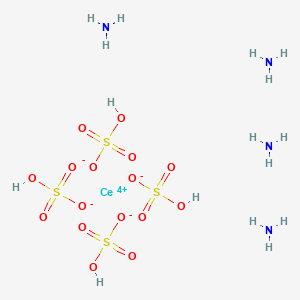
Cerium ammonium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium ammonium sulfate, also known as ammonium cerium(IV) sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in various chemical and industrial applications due to its ability to act as a potent oxidizing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium ammonium sulfate can be synthesized by dissolving cerium(IV) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of cerium(IV) oxide and the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(IV) hydroxide with sulfuric acid and ammonium sulfate. The mixture is then heated to facilitate the reaction and the resulting solution is cooled to precipitate the this compound crystals. These crystals are then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cerium ammonium sulfate primarily undergoes oxidation-reduction reactions due to the presence of cerium(IV) ions. It is a strong oxidizing agent and can oxidize various organic and inorganic compounds .
Common Reagents and Conditions:
Oxidation Reactions: this compound is commonly used in acidic conditions to oxidize organic compounds such as alcohols, aldehydes, and ketones.
Reduction Reactions: In the presence of reducing agents, cerium(IV) ions can be reduced to cerium(III) ions.
Major Products Formed: The major products formed from the oxidation reactions involving this compound include oxidized organic compounds (e.g., carboxylic acids from alcohols) and oxidized inorganic species (e.g., ferric ions from ferrous ions) .
Scientific Research Applications
Cerium ammonium sulfate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of cerium ammonium sulfate involves its strong oxidizing properties. Cerium(IV) ions can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high redox potential of cerium(IV) ions, which makes them effective in various oxidation reactions . The molecular targets and pathways involved include the oxidation of organic functional groups and the conversion of ferrous ions to ferric ions .
Comparison with Similar Compounds
Cerium(IV) sulfate: Similar to cerium ammonium sulfate, cerium(IV) sulfate is also a strong oxidizing agent and is used in redox titrations.
Ceric ammonium nitrate: Another cerium(IV) compound, ceric ammonium nitrate, is widely used in organic synthesis as an oxidizing agent.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with various organic and inorganic compounds. This makes it particularly useful in analytical chemistry and organic synthesis .
Properties
Molecular Formula |
CeH16N4O16S4 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
azane;cerium(4+);hydrogen sulfate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |
InChI Key |
OKJMLYFJRFYBPS-UHFFFAOYSA-J |
Canonical SMILES |
N.N.N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


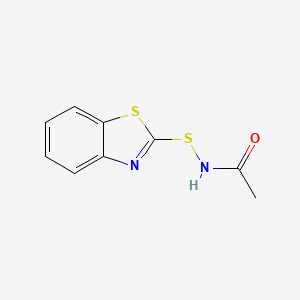
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
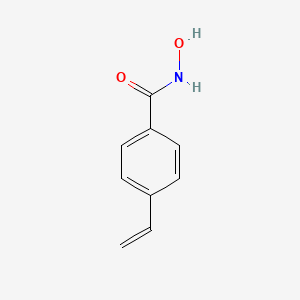
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
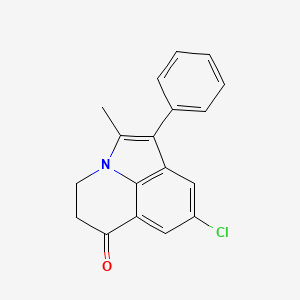
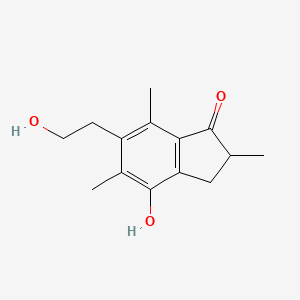
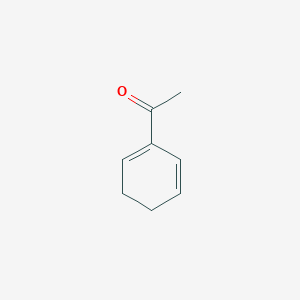
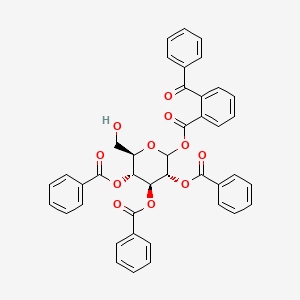
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
